molecular formula C19H15NS B11711409 diphenylmethanone S-phenylthioxime

diphenylmethanone S-phenylthioxime

Cat. No.: B11711409
M. Wt: 289.4 g/mol
InChI Key: KBFZHIMKHLSKFO-UHFFFAOYSA-N
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Description

Diphenylmethanone S-phenylthioxime (IUPAC: N-[(diphenylmethylene)sulfanyl]-aniline) is a sulfur-containing derivative of benzophenone. It belongs to the thioxime class, where the oxygen atom in the oxime group (-N-OH) is replaced by sulfur, forming an -N=S- moiety. The compound features a bulky S-phenyl substituent, distinguishing it from simpler thioximes. Its molecular formula is C₁₉H₁₅NS (inferred), with a molecular weight of ~289.4 g/mol (calculated).

Thioximes are of interest in coordination chemistry due to sulfur’s soft Lewis basicity, enabling interactions with transition metals like palladium or platinum. Applications may include catalysis, polymer stabilization, or pharmaceutical intermediates, though specific data for this compound remains scarce.

Properties

Molecular Formula

C19H15NS

Molecular Weight

289.4 g/mol

IUPAC Name

1,1-diphenyl-N-phenylsulfanylmethanimine

InChI

InChI=1S/C19H15NS/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)20-21-18-14-8-3-9-15-18/h1-15H

InChI Key

KBFZHIMKHLSKFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NSC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylmethanone S-phenylthioxime can be synthesized through the reaction of diphenylmethanone (benzophenone) with thiosemicarbazide under acidic conditions. The reaction typically involves the formation of an intermediate hydrazone, which then undergoes cyclization to form the thioxime derivative .

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diphenylmethanone S-phenylthioxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenylmethanone S-phenylthioxime has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diphenylmethanone S-phenylthioxime involves its interaction with specific molecular targets and pathways. The thioxime group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Diphenylmethanone Oxime

Diphenylmethanone oxime (C₁₃H₁₁NO, MW 197.23 g/mol) is the oxygen analog of the target compound. Key differences arise from the substitution of sulfur with oxygen and the absence of the S-phenyl group:

Property Diphenylmethanone Oxime Diphenylmethanone S-Phenylthioxime (Inferred)
Molecular Formula C₁₃H₁₁NO C₁₉H₁₅NS
Molecular Weight 197.23 g/mol ~289.4 g/mol
Functional Group -N-OH -N=S-C₆H₅
Polar vs. Nonpolar Character Polar (due to -OH) Less polar (sulfur and aromatic substituent)
Solubility Likely soluble in polar solvents Expected lipophilicity
Coordination Chemistry Bidentate ligand for hard metals (e.g., Fe³⁺) Potential for soft metal coordination (e.g., Pd²⁺)

Key Findings :

  • Sulfur’s lower electronegativity may enhance electron density at the nitrogen, altering ligand-metal bond strengths in coordination complexes.

Other Structural Analogs

Benzophenone (Diphenylmethanone)

The parent compound, benzophenone (C₁₃H₁₀O), lacks functional groups like oxime or thioxime. Its primary applications include UV absorption in plastics and fragrances. Unlike its derivatives, it cannot act as a ligand but serves as a precursor in synthesizing oximes and thioximes.

Diphenylamine Derivatives (e.g., Tofenamic Acid)

Diphenylamine analogs (e.g., tofenamic acid) feature a central nitrogen atom bridging two phenyl groups, unlike the ketone-based structure of diphenylmethanone derivatives . These compounds are primarily pharmaceutical agents (e.g., nonsteroidal anti-inflammatory drugs), highlighting the impact of core structure on biological activity.

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